n6-Methyladenosin

GPCR signaling Inflammation Pharmacology

Epitranscriptomic and adenosine receptor research demands authentic, high-purity N6-Methyladenosine (m6A) to ensure reproducible, biologically relevant results. Substitution with unmodified adenosine or other methylated analogs produces confounding outcomes due to distinct receptor affinities and RNA recognition properties. This compound directly addresses these challenges as the bona fide endogenous A3 adenosine receptor ligand. • A3 receptor agonist with EC50 of 9.8 nM, approximately 10-fold more potent than adenosine (EC50 91 nM), enabling selective A3R pathway dissection. • Recognized by YTH domain reader proteins (e.g., YTHDF2 Kd ~1.2 µM) for in vitro binding, structural, and functional epitranscriptomic assays. • Slows RNA duplex annealing ~5-10-fold without altering melting thermodynamics, serving as a kinetic probe for folding studies.

Molecular Formula C11H15N5O4
Molecular Weight 281.27 g/mol
Cat. No. B13912342
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen6-Methyladenosin
Molecular FormulaC11H15N5O4
Molecular Weight281.27 g/mol
Structural Identifiers
SMILESCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O
InChIInChI=1S/C11H15N5O4/c1-12-9-6-10(14-3-13-9)16(4-15-6)11-8(19)7(18)5(2-17)20-11/h3-5,7-8,11,17-19H,2H2,1H3,(H,12,13,14)/t5-,7+,8-,11-/m1/s1
InChIKeyVQAYFKKCNSOZKM-GZCUOZMLSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





m6A Product Overview and Specifications


N6-Methyladenosine (m6A) is a post-transcriptional RNA modification wherein a methyl group is attached to the sixth nitrogen of adenosine. It is the most abundant internal modification in eukaryotic messenger RNA (mRNA) and is also found in other RNA species, including ribosomal RNA (rRNA) and transfer RNA (tRNA) [1]. m6A is dynamically regulated by 'writer' (methyltransferases like METTL3/METTL14), 'eraser' (demethylases like FTO and ALKBH5), and 'reader' (e.g., YTH family proteins) enzymes, and it plays critical roles in RNA splicing, export, stability, translation, and degradation [2].

Epitranscriptomics RNA modification studies: writer/eraser/reader assays, MeRIP-seq, miCLIP
A3R signaling research A3 adenosine receptor pathway activation and cAMP endpoint context
RNA kinetics & structure Annealing kinetics, NMR relaxation, smFRET without altering thermodynamic stability

Why m6A Is Irreplaceable


N6-Methyladenosine (m6A) possesses distinct molecular recognition and functional properties that cannot be replicated by unmodified adenosine or other common RNA modifications. The N6-methyl group creates a unique hydrophobic patch that is specifically recognized by reader proteins like YTHDF2 with a Kd of 1.2 ± 0.1 µM, a binding affinity that is completely lost with unmethylated RNA [1]. Furthermore, m6A acts as an endogenous ligand for the adenosine A3 receptor with an EC50 of 9.8 ± 0.39 nM, which is approximately 10-fold more potent than unmodified adenosine (EC50: 91 ± 11 nM) [2]. This differential activity cannot be mimicked by other methylation states such as N1-methyladenosine (m1A) or 5-methylcytosine (m5C), nor by other modified adenosines like N6,N6-dimethyladenosine (m6,6A) or N6-isopentenyladenosine (i6A), which exhibit distinct metabolic and toxicological profiles . Therefore, substitution with a generic analog will yield different and potentially confounding experimental or industrial outcomes.

Recognition Unmodified adenosine lacks m6A-specific reader protein binding (e.g., YTHDF2 aromatic cage), so binding assays may not replicate.
Pathway A3R activation profile differs significantly; m1A or m5C do not show comparable A3R pathway response context.
Metabolism N6,N6-dimethyladenosine and i6A exhibit divergent ADK-dependent metabolism; cellular processing may shift, confounding cytotoxicity readouts.

m6A Differentiation Evidence


Superior A3 Receptor Potency

N6-Methyladenosine (m6A) exhibits approximately 10-fold higher potency as an agonist at the human adenosine A3 receptor (A3R) compared to unmodified adenosine. This is a critical differentiator for studies investigating A3R-mediated signaling, inflammation, or allergic responses [1].

A3R Potency vs. Adenosine
Head-to-head
m6A EC50 9.8±0.39 nM vs. adenosine EC50 91±11 nM (~10‑fold difference)
Supports A3R pathway response context
GloSensor cAMP assay, HEK293T cells; data to verify
GPCR signaling Inflammation Pharmacology A3R agonism

YTHDF1 vs. YTHDF2 Binding Affinity

The m6A modification is recognized with distinct affinities by different members of the YTH family of reader proteins. This differential recognition is crucial for understanding the functional output of the modification in RNA metabolism [1].

YTHDF1 vs. YTHDF2 Affinity
Head-to-head
YTHDF2 Kd ~2.54 µM; YTHDF1 Kd ~22 µM (10‑fold weaker)
Reader protein binding specificity context
Fluorescence polarization, purified YTH domains
Epitranscriptomics RNA-binding proteins mRNA stability YTH domain

Kinetic Control of RNA Annealing

N6-Methyladenosine (m6A) uniquely slows the kinetics of RNA duplex annealing by ~5–10-fold while having minimal impact on duplex melting or thermodynamic stability. This behavior is distinct from other modifications like 5-methylcytosine (m5C), which stabilizes the duplex and increases the melting temperature (Tm) [1][2].

Annealing Kinetics
Cross-study
m6A slows annealing ~5–10‑fold vs. unmodified adenosine; m5C increases Tm
Kinetic control without thermodynamic shift
NMR relaxation, UV thermal denaturation; data to verify
RNA structure Thermodynamics Kinetics Nucleic acid hybridization

Metabolic Stability and Detoxification

m6A, N6,N6-dimethyladenosine (m6,6A), and N6-isopentenyladenosine (i6A) are all metabolized to inosine monophosphate (IMP) to mitigate intrinsic cytotoxicity. However, their processing by adenosine kinase (ADK) differs. ADK can phosphorylate m6A, but specific ADK mutations have been shown to decrease the ability to phosphorylate m6,6A and i6A while sparing m6A and unmodified adenosine [1].

ADK Metabolism
Cross-study
m6A efficiently phosphorylated by ADK; m6,6A/i6A phosphorylation impaired by mutations
Distinct metabolic processing context
In vitro kinase assays; ADK/ADAL knockout models
Nucleoside metabolism Cytotoxicity Detoxification ADK/ADAL pathway

A-to-I Editing Crosstalk

m6A negatively regulates adenosine-to-inosine (A-to-I) RNA editing. Genome-wide analysis shows a negative correlation between the presence of m6A and A-to-I editing events. Suppression of m6A 'writer' enzymes (METTL3/METTL14) results in global changes in A-to-I editing profiles, and depletion of m6A increases the association of transcripts with ADAR enzymes, the mediators of A-to-I editing [1].

A-to-I Editing Crosstalk
Class-level
m6A‑positive transcripts show lower A‑to‑I editing; m6A depletion increases ADAR binding
Modification crosstalk context
Negative correlation from RNA‑seq; METTL3/14 knockdown
RNA editing ADAR enzymes Epitranscriptomics Gene regulation

m6A Research and Industrial Applications


Selective A3 Receptor Activation

N6-Methyladenosine (m6A) is the endogenous ligand of choice for studying A3 adenosine receptor (A3R) signaling. With an EC50 of 9.8 nM, it is approximately 10-fold more potent than adenosine (EC50: 91 nM) [1]. This higher potency and selectivity make m6A a critical tool for dissecting A3R-specific pathways in inflammation, allergy, and neuroprotection, where activation of other adenosine receptor subtypes by unmodified adenosine would confound results. Use m6A in cAMP accumulation assays, calcium flux assays, or in vivo models of A3R-mediated biology.

Reader Protein Function and Specificity

The differential binding affinities of YTH domain proteins for m6A-containing RNA (e.g., YTHDF2 Kd ~1.2-2.5 µM vs. YTHDF1 Kd ~22 µM) [1][2] are fundamental to their distinct biological roles. m6A-modified RNA probes are essential for in vitro binding assays (e.g., fluorescence polarization, EMSA) to characterize reader protein interactions, for structural studies (X-ray crystallography, NMR) to determine recognition mechanisms, and for functional assays (e.g., RNA pull-downs, RIP-seq) to map the cellular targets of specific readers. Substituting with unmethylated RNA will not support these applications.

RNA Kinetic Control and Dynamics

For studies investigating the dynamics of RNA folding and hybridization, N6-Methyladenosine (m6A) is a unique probe. Its property of robustly slowing duplex annealing (~5–10-fold) without significantly affecting melting thermodynamics [1] makes it ideal for experiments using temperature-jump spectroscopy, NMR relaxation dispersion, or single-molecule FRET (smFRET) to dissect kinetic intermediates and conformational transitions. This is a distinct functional property not offered by other common modifications like m5C, which primarily alter equilibrium stability [2].

RNA Modification Crosstalk

N6-Methyladenosine (m6A) is required for research into the interplay between different post-transcriptional modifications. As demonstrated by its negative regulation of A-to-I editing [1], m6A does not operate in isolation. Experiments designed to map the global epitranscriptome (e.g., MeRIP-seq, miCLIP) or to understand how multiple modifications coordinate to control a single transcript must include m6A as a central component. Using an analog or unmodified nucleoside would eliminate the regulatory axis being investigated, yielding an incomplete picture of RNA processing.

Application
Selection Property
Validation Focus
A3R signaling pathway studies
Receptor activation profile
cAMP accumulation assay endpoint context
Reader protein interaction assays
m6A‑dependent binding specificity
Fluorescence polarization / EMSA endpoint review
RNA folding and kinetics research
Annealing rate control without Tm shift
NMR relaxation / smFRET kinetic monitoring
Epitranscriptomic crosstalk analysis
Modification interplay (A‑to‑I editing)
MeRIP‑seq / editing site co‑occurrence review

Technical Documentation Hub

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64 linked technical documents
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